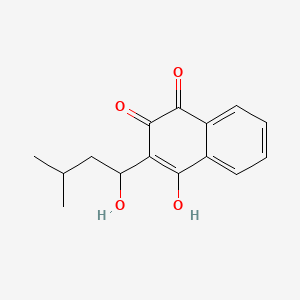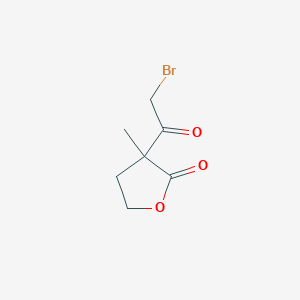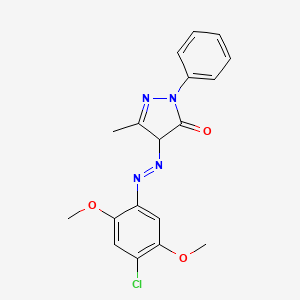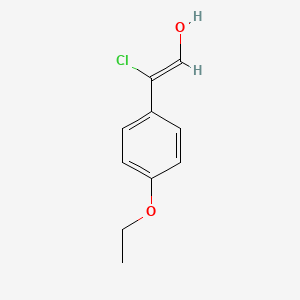
4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione is a naturally occurring organic compound found in certain plant species. It is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . The compound has a molecular formula of C15H16O3 and a molecular weight of 244.286 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione typically involves the extraction and purification from plant sources. Common methods include:
Extraction: The compound can be extracted from plants using solvents like ethanol or methanol.
Purification: Techniques such as crystallization, distillation, and column chromatography are employed to purify the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant materials followed by purification processes. The specific methods can vary depending on the source and desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones, naphthoquinones.
Reduction Products: Hydroquinones.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-aging treatments.
Industry: Utilized in the formulation of skincare and cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism by which 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: Disrupts microbial cell walls and inhibits enzyme activity.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Action: Scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Lapachol: Another naphthoquinone with similar biological activities.
Hydrolapachol: A derivative with comparable chemical properties.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Shares structural similarities and biological functions.
Uniqueness: 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione is unique due to its specific hydroxyl and methylbutyl substitutions, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
55030-44-9 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
4-hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O4/c1-8(2)7-11(16)12-13(17)9-5-3-4-6-10(9)14(18)15(12)19/h3-6,8,11,16-17H,7H2,1-2H3 |
InChI Key |
YMVKUVNYWVHTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
silane](/img/structure/B13949003.png)

![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)






